molecular formula C12H17NO2 B13502287 Ethyl 4-(3-aminophenyl)butanoate

Ethyl 4-(3-aminophenyl)butanoate

Cat. No.: B13502287
M. Wt: 207.27 g/mol
InChI Key: QMOFEHFWKKNFJS-UHFFFAOYSA-N
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Description

Ethyl 4-(3-aminophenyl)butanoate is an organic compound with the molecular formula C12H17NO2. It is an ester derivative of butanoic acid and contains an aromatic amine group. The compound is known for its unique chemical structure, which includes a butanoate ester linked to an aminophenyl group. This structure imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(3-aminophenyl)butanoate can be synthesized through various synthetic routes. One common method involves the esterification of 4-(3-aminophenyl)butanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Another synthetic route involves the nucleophilic acyl substitution of an acid chloride with ethanol. In this method, 4-(3-aminophenyl)butanoyl chloride is reacted with ethanol in the presence of a base such as pyridine to yield the desired ester.

Industrial Production Methods

Industrial production of this compound often employs large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-aminophenyl)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the aromatic amine to an alkyl amine.

    Substitution: The aromatic amine group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkyl amines.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Ethyl 4-(3-aminophenyl)butanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-(3-aminophenyl)butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological pathways. The aromatic amine group can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes.

Comparison with Similar Compounds

Ethyl 4-(3-aminophenyl)butanoate can be compared with other similar compounds, such as:

    Ethyl 4-(4-aminophenyl)butanoate: Similar structure but with the amine group in the para position.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.

    Ethyl 4-(3-nitrophenyl)butanoate: Similar structure but with a nitro group instead of an amine group.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

ethyl 4-(3-aminophenyl)butanoate

InChI

InChI=1S/C12H17NO2/c1-2-15-12(14)8-4-6-10-5-3-7-11(13)9-10/h3,5,7,9H,2,4,6,8,13H2,1H3

InChI Key

QMOFEHFWKKNFJS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCC1=CC(=CC=C1)N

Origin of Product

United States

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